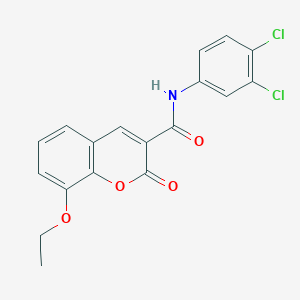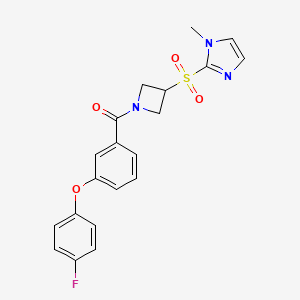
3-Amino-3-cycloheptylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-cycloheptylpropanoic acid hydrochloride is a synthetic organic compound with the molecular formula C10H20N2O2HCl. It is commonly abbreviated as ACC in scientific literature. The compound has a molecular weight of 221.73 .
Molecular Structure Analysis
The InChI code for 3-Amino-3-cycloheptylpropanoic acid hydrochloride is 1S/C10H19NO2.ClH/c11-9(7-10(12)13)8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
3-Amino-3-cycloheptylpropanoic acid hydrochloride is a powder . The compound is stored at room temperature .Scientific Research Applications
1. Industrial Production and Bioplastic Development
3-Amino-3-cycloheptylpropanoic acid hydrochloride can be associated with 3-hydroxypropanoic acid (3-HP), a valuable chemical in the global market. Research shows that 3-HP is a precursor in the industrial production of various chemicals like acrylic acid and its derivatives. It is also significant in bioplastic production. Advances in metabolic engineering and synthetic biology have improved bio-production methods for 3-HP, highlighting its industrial relevance (Jers et al., 2019).
2. Applications in Molecular Machines
The aminolysis of compounds related to 3-Amino-3-cycloheptylpropanoic acid hydrochloride is crucial in controlling the release of chemical fuel for molecular machines. This process, involving compounds like 2-cyano-2-phenylpropanoic acid, is essential for maintaining the operation of molecular machines, preventing overfeeding and malfunction (Biagini et al., 2020).
3. Synthesis of β-Hydroxy-α-Amino Acids
Research has explored the synthesis of β-hydroxy-α-amino acids from enantiopure α-hydroxy-β-amino esters. This process is relevant for compounds structurally related to 3-Amino-3-cycloheptylpropanoic acid hydrochloride and is important for creating various bioactive molecules (Davies et al., 2013).
4. Antifungal Tripeptide Research
In the field of medicinal chemistry, derivatives of 3-Amino-3-cycloheptylpropanoic acid hydrochloride have been studied for their potential in antifungal applications. Computational studies of antifungal tripeptides indicate the importance of understanding the molecular properties and structures of these compounds for drug design (Flores-Holguín et al., 2019).
5. Enantioselective Synthesis for Medical Applications
The enantioselective synthesis of compounds like (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, closely related to 3-Amino-3-cycloheptylpropanoic acid hydrochloride, highlights its potential in the development of medical applications. Such syntheses are crucial for producing specific enantiomers for pharmaceutical purposes (Alonso et al., 2005).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-amino-3-cycloheptylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-9(7-10(12)13)8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRPGXAIXCDWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-cycloheptylpropanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)
![(Z)-N-[(2-Chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B2479119.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2479121.png)


![4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2479129.png)


![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2479132.png)

